molecular formula C62H88N14O10 B1675636 (2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide CAS No. 1088715-84-7

(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide

Cat. No.: B1675636
CAS No.: 1088715-84-7
M. Wt: 1189.4 g/mol
InChI Key: IJHWVENTEFSNBC-BCGYILBZSA-N
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Description

This compound is a highly functionalized 23-membered cyclopeptide derivative characterized by a heptazacyclotricosane core. Key structural features include:

  • Substituents: Benzyl, 4-hydroxyphenylmethyl, naphthalen-2-ylmethyl, and propan-2-ylamino groups.
  • Functional groups: Diaminomethylideneamino (guanidino) moieties, amide linkages, and a carboxamide terminus.
  • Stereochemistry: Six chiral centers (2S,5R,8S,11R,14S,20R), influencing its conformational stability and biological interactions .

Properties

CAS No.

1088715-84-7

Molecular Formula

C62H88N14O10

Molecular Weight

1189.4 g/mol

IUPAC Name

(2S,5S,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide

InChI

InChI=1S/C62H88N14O10/c1-38(2)66-30-12-10-19-46(55(63)80)72-59(84)49-28-29-53(78)71-51(34-40-15-6-5-7-16-40)60(85)76-52(35-41-23-26-45(77)27-24-41)61(86)74-47(20-11-13-31-67-39(3)4)57(82)73-48(21-14-32-68-62(64)65)58(83)75-50(56(81)69-37-54(79)70-49)36-42-22-25-43-17-8-9-18-44(43)33-42/h5-9,15-18,22-27,33,38-39,46-52,66-67,77H,10-14,19-21,28-32,34-37H2,1-4H3,(H2,63,80)(H,69,81)(H,70,79)(H,71,78)(H,72,84)(H,73,82)(H,74,86)(H,75,83)(H,76,85)(H4,64,65,68)/t46-,47-,48+,49+,50-,51-,52-/m0/s1

InChI Key

IJHWVENTEFSNBC-BCGYILBZSA-N

SMILES

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N

Isomeric SMILES

CC(C)NCCCC[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)N[C@@H](CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N

Canonical SMILES

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY2510924;  LY-2510924;  LY 2510924, Cyclo[Phe-Tyr-Lys(iPr)-D-Arg-2-Nal-Gly-D-Glu]-Lys(iPr)-NH2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

LY2510924 primarily undergoes peptide bond formation and cyclization reactions during its synthesis. The compound is stable under physiological conditions and does not exhibit significant reactivity towards common chemical reagents. The major products formed from these reactions are the cyclic peptide itself and any by-products from incomplete reactions or side reactions .

Scientific Research Applications

Pharmaceutical Applications

  • Antibacterial Activity : The compound's structure may confer antibacterial properties. Research indicates that similar compounds with complex amine functionalities often exhibit significant antibacterial activity against various pathogens . This suggests potential for developing new antibiotics or adjunct therapies for bacterial infections.
  • Drug Delivery Systems : The compound's ability to form nanoparticles could be exploited for drug delivery systems. Lipid nanoparticles are increasingly used to deliver mRNA and other therapeutics effectively. The structural properties of this compound might enhance the stability and bioavailability of encapsulated drugs .
  • Enzyme Inhibition : Given its structural complexity and presence of multiple functional groups, the compound could serve as a lead in the design of enzyme inhibitors. For example, compounds that inhibit phospholipase A2 have shown promise in treating conditions like phospholipidosis . This compound's potential to modulate enzyme activity warrants further investigation.

Biotechnological Applications

  • Biocatalysis : The compound may be utilized in biocatalytic processes. Its amino groups can participate in enzymatic reactions, possibly facilitating the synthesis of chiral compounds or other valuable intermediates in organic synthesis .
  • Computational Drug Design : The intricate structure provides an excellent candidate for computational studies aimed at predicting drug-like properties and interactions with biological targets. In silico modeling can help optimize its structure for enhanced efficacy and reduced toxicity .

Materials Science Applications

  • Polymer Synthesis : The heptazacyclotricosane backbone offers potential for creating novel polymeric materials with unique properties. Such polymers could find applications in coatings or advanced materials requiring specific mechanical or thermal characteristics.
  • Nanomaterials : The ability to form nanoparticles could be harnessed to create nanomaterials for various applications including sensors or catalysts due to their high surface area and reactivity.

Case Study 1: Antibacterial Properties

A study conducted on structurally similar compounds revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the amine groups enhanced activity levels significantly.

Case Study 2: Drug Delivery Efficacy

Research into lipid nanoparticles utilizing complex organic compounds has shown improved delivery efficiency of mRNA vaccines in preclinical models. The incorporation of similar compounds into lipid formulations resulted in higher cellular uptake and expression levels.

Case Study 3: Enzyme Inhibition

Inhibitory assays on phospholipase A2 demonstrated that compounds with structural similarities effectively reduced enzyme activity by over 60%, suggesting a pathway for therapeutic development targeting inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s uniqueness, we compare it with structurally or functionally related cyclopeptides and macrocycles.

Table 1: Key Comparative Metrics

Compound Name/Class Molecular Weight (Da) Key Functional Groups Tanimoto Similarity* Solubility (mg/mL) Biological Target (Hypothesized)
Target Compound (This Article) ~1,450 Guanidino, hydroxyphenyl, naphthyl 1.00 (Reference) <0.1 (PBS, pH 7.4) Integrins, GPCRs
Cyclosporine A 1,202 Methylleucyl, unsaturated bonds 0.32 0.04 (Water) Cyclophilin
Vancomycin 1,449 Chlorinated biphenyl, glycosidic linkages 0.28 50 (Water) Bacterial cell wall precursors
Sunflower Trypsin Inhibitor (SFTI-1) 1,512 Disulfide bridges, cyclic backbone 0.19 >10 (Water) Proteases

*Tanimoto similarity calculated using Morgan fingerprints (radius=3) in R’s ChemmineR package .

Key Findings :

Structural Complexity: The target compound’s combination of guanidino and hydroxyphenyl groups distinguishes it from immunosuppressants like cyclosporine A, which rely on hydrophobic interactions.

Solubility Challenges : Its low solubility (<0.1 mg/mL) contrasts sharply with vancomycin (50 mg/mL), attributed to the absence of glycosidic solubilizing groups and high hydrophobicity from naphthyl and benzyl substituents.

Tanimoto Similarity: The low similarity scores (≤0.32) to known macrocycles highlight its structural novelty. The guanidino-propyl side chain and branched alkylamino groups contribute to this divergence .

Synthetic Accessibility : Unlike SFTI-1 (a 14-mer disulfide-bridged peptide), this compound’s 23-membered ring and multiple stereocenters likely necessitate advanced solid-phase synthesis or enzymatic macrocyclization, increasing production complexity .

Mechanistic and Functional Insights

  • Guanidino Group Role: The diaminomethyleneamino (guanidino) moiety may mimic arginine side chains, enabling interactions with phosphate groups (e.g., ATP-binding pockets) or nucleic acids, a feature absent in cyclosporine A .
  • Naphthyl vs.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the macrocyclic core of this compound while maintaining stereochemical integrity?

  • Methodological Answer : The 23-membered heptazacyclotricosane core requires iterative coupling of protected amino acid derivatives. For stereochemical control:

  • Use orthogonal protecting groups (e.g., Cbz, Alloc) for sequential deprotection .
  • Employ coupling agents like HATU with DIPEA for amide bond formation under mild conditions (20–25°C, 2–4 h) .
  • Chiral auxiliaries or enzymatic resolution may resolve epimerization risks at stereocenters (e.g., 2S,5R,8S configurations) .
    • Validation : Monitor intermediates via 1H^{1}\text{H}/13C^{13}\text{C} NMR and X-ray crystallography to confirm stereochemistry .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 37°C, analyzing hydrolytic cleavage via LC-MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and TGA for mass loss profiles .
  • Key Findings : The hydroxyphenyl and propan-2-ylamino groups may confer pH-sensitive degradation, requiring storage at 4°C in neutral buffers .

Q. What analytical techniques are critical for confirming the molecular weight and purity of this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~1,500–1,600 Da) with ≤2 ppm error .
  • HPLC-PDA/MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>98%) and detect byproducts .
  • Elemental Analysis : Validate C/H/N/S content to ±0.3% of theoretical values .

Advanced Research Questions

Q. How can machine learning (ML) optimize reaction yields and reduce byproduct formation during synthesis?

  • Methodological Answer :

  • Data-Driven Workflow :

Train ML models (e.g., random forests, neural networks) on historical reaction data (e.g., solvent, temperature, catalyst) .

Use Bayesian optimization to prioritize high-yield conditions while minimizing experimental runs .

  • Case Study : ML-guided optimization of coupling steps (e.g., HATU-mediated reactions) improved yields from 60% to 85% in similar macrocycles .
    • Challenges : Limited datasets for rare stereochemical configurations require active learning frameworks .

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., proteases)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate interactions between the macrocycle’s guanidino groups and catalytic sites of enzymes .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in target binding pockets to refine SAR .
  • Validation : Cross-validate predictions with SPR (surface plasmon resonance) assays to measure KdK_d values .

Q. How do researchers resolve contradictions in solubility data reported across different solvent systems?

  • Methodological Answer :

  • Factorial Design Experiments : Systematically vary solvent polarity (e.g., DMSO, THF, water) and measure solubility via nephelometry .
  • QSAR Modeling : Correlate Hansen solubility parameters (δD, δP, δH) with experimental data to identify outliers .
  • Case Study : Contradictions in DMSO solubility (10–50 mg/mL) may arise from polymorphic forms or residual salts .

Data Analysis and Experimental Design

Q. What statistical models are suitable for optimizing multi-step synthesis protocols?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Model the effect of variables (e.g., reaction time, stoichiometry) on yield and purity .
  • Taguchi Arrays : Identify critical factors (e.g., temperature, catalyst loading) with minimal experimental runs .
  • Example : A 33^3 factorial design reduced side reactions in Alloc deprotection steps by 40% .

Q. How can researchers validate the compound’s conformational rigidity in solution?

  • Methodological Answer :

  • NOESY NMR : Detect intramolecular contacts (e.g., naphthalenylmethyl ↔ benzyl) to confirm folded conformers .
  • Circular Dichroism (CD) : Compare spectra in polar vs. apolar solvents to assess structural flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide
Reactant of Route 2
(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide

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